molecular formula C20H25FN4O2 B7026890 N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]-1-methyl-6-oxopyridine-3-carboxamide

N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]-1-methyl-6-oxopyridine-3-carboxamide

Cat. No.: B7026890
M. Wt: 372.4 g/mol
InChI Key: HMPDSHAUNTVJBP-UHFFFAOYSA-N
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Description

N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]-1-methyl-6-oxopyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings, a piperazine moiety, and a pyridine carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-14(22-20(27)15-4-7-19(26)24(3)13-15)17-12-16(21)5-6-18(17)25-10-8-23(2)9-11-25/h4-7,12-14H,8-11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPDSHAUNTVJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N2CCN(CC2)C)NC(=O)C3=CN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]-1-methyl-6-oxopyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the fluorination of a suitable aromatic precursor, such as 2-bromo-5-fluorobenzene, using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Introduction of the Piperazine Moiety: The fluorinated intermediate is then reacted with 4-methylpiperazine in the presence of a base, such as potassium carbonate, to form the piperazine-substituted aromatic compound.

    Coupling with Pyridine Carboxamide: The final step involves coupling the piperazine-substituted intermediate with 1-methyl-6-oxopyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]-1-methyl-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic fluorine can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]-1-methyl-6-oxopyridine-3-carboxamide has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its interactions with specific enzymes and receptors could lead to the development of new drugs for conditions such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in applications like coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]-1-methyl-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]-1-methyl-6-oxopyridine-3-carboxamide: shares similarities with other fluorinated aromatic compounds and piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

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